molecular formula C10H16O B14409433 Ethanone, 1-[2-(2-propenyl)cyclopentyl]- CAS No. 85283-32-5

Ethanone, 1-[2-(2-propenyl)cyclopentyl]-

Cat. No.: B14409433
CAS No.: 85283-32-5
M. Wt: 152.23 g/mol
InChI Key: KQJMZWRJJQBLOR-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(2-propenyl)cyclopentyl]-: is an organic compound with the molecular formula C10H14O It is a derivative of ethanone, where the ethanone group is substituted with a cyclopentyl ring that has a propenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2-(2-propenyl)cyclopentyl]- typically involves the following steps:

    Propenylation: The addition of a propenyl group to the cyclopentyl ring.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms.

    Grignard Reaction: Utilizing Grignard reagents to introduce the propenyl group.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-[2-(2-propenyl)cyclopentyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propenyl group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products:

    Alcohols: Formed through reduction reactions.

    Carboxylic Acids: Formed through oxidation reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Ethanone, 1-[2-(2-propenyl)cyclopentyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanone, 1-[2-(2-propenyl)cyclopentyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The cyclopentyl ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

    Cyclopentyl Methyl Ketone: Similar structure but lacks the propenyl group.

    Cyclopentylethanone: Another derivative of ethanone with a cyclopentyl group.

Uniqueness: Ethanone, 1-[2-(2-propenyl)cyclopentyl]- is unique due to the presence of both a cyclopentyl ring and a propenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

85283-32-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-prop-2-enylcyclopentyl)ethanone

InChI

InChI=1S/C10H16O/c1-3-5-9-6-4-7-10(9)8(2)11/h3,9-10H,1,4-7H2,2H3

InChI Key

KQJMZWRJJQBLOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC1CC=C

Origin of Product

United States

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